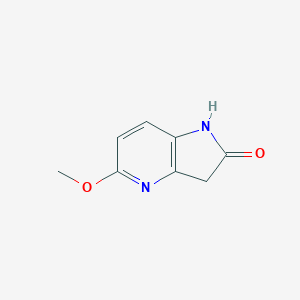

5-Methoxy-4-aza-2-oxindole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-methoxy-4-aza-2-oxindole and related compounds has been approached through several methodologies. One notable method involves the rearrangement of 1-methoxy- and 1-hydroxy-2-oxindoles in acidic solution, leading to the formation of 5-substituted 2-aminophenylacetic acid derivatives, which were then cyclized to yield the corresponding 2-oxindoles. This process also allows for the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole, showcasing the compound's versatile synthetic adaptability (Sakamoto, Hosoda, & Kikugawa, 1988).

Molecular Structure Analysis

The molecular and crystal structure of 5-methoxyindole derivatives has been extensively studied using single crystal X-ray diffraction analysis, infrared spectra, and density functional calculations. These studies provide detailed insights into the geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The analysis of 5-methoxyindole-2-carboxylic acid, for example, reveals a complex pattern of intermolecular hydrogen bond interactions that contribute to the stability and physical properties of the compound (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Reactions and Properties

5-Methoxy-4-aza-2-oxindole and its derivatives exhibit a range of chemical reactivities, such as cycloaddition reactions and isomerization under UV light. These reactions highlight the compound's potential in synthetic chemistry, where its reactivity can be harnessed to create novel compounds and materials. For instance, the UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole have been characterized, offering insights into the photophysical properties and potential applications of these compounds (Lopes Jesus, Rosado, Fausto, & Reva, 2020).

Applications De Recherche Scientifique

Antimicrobial Properties

Research on derivatives of 5-Methoxy-4-aza-2-oxindole, such as 3-hydroxy-N-methyl-2-oxindole, isolated from marine sediments, has shown antimicrobial properties. Specifically, certain derivatives were active against Enterococcus faecalis, highlighting the compound's potential in antimicrobial research (da Silva et al., 2019).

Anticancer Applications

The endogenous oxindoles, including derivatives similar to 5-Methoxy-4-aza-2-oxindole, have been investigated for their antiproliferative and proapoptotic effects on various cancer cell lines. These findings suggest the potential utility of such compounds as antitumor agents, offering a foundation for developing anticancer drugs (Cane et al., 2000).

Ophthalmological Uses

Studies on oxindole-based compounds, including those related to 5-Methoxy-4-aza-2-oxindole, have demonstrated significant intraocular pressure (IOP) reducing effects. This research presents a promising avenue for developing new treatments for glaucoma, showcasing the compound's relevance in ophthalmology (Zaryanova et al., 2017).

Photocleavage Efficiency

The efficiency of photocleavage, a process relevant in photochemistry and pharmaceutical applications, can be influenced by the structure of oxindole derivatives. Research indicates that substitutions on the oxindole core, akin to 5-Methoxy-4-aza-2-oxindole, affect the efficiency of photocleavage, which is crucial for developing photolabile protecting groups (Papageorgiou & Corrie, 2000).

Anti-Inflammatory Properties

Synthetic approaches to create novel derivatives of 5-Methoxy-4-aza-2-oxindole have been explored, with studies focusing on their anti-inflammatory capabilities. Such research contributes to understanding the compound's pharmacological potential and developing new anti-inflammatory agents (Kumar et al., 2021).

Fluorescence Applications

Certain oxindole derivatives exhibit strong fluorescence in a wide pH range, making them useful for biomedical analysis. The novel fluorophore derived from 5-methoxyindole-3-acetic acid showcases potential as a fluorescent labeling reagent, expanding the compound's applications in scientific research and diagnostic methodologies (Hirano et al., 2004).

Mécanisme D'action

Orientations Futures

The desire for contemporary probe and drug-discovery programs for the synthesis of chiral compounds using desirable scaffolds with high structural diversity further drives research in this field . The development of new synthetic techniques for the synthesis of diverse useful oxindole scaffolds, including 5-Methoxy-4-aza-2-oxindole, is an ongoing significant objective in organic and medicinal chemistry .

Propriétés

IUPAC Name |

5-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-2-5-6(10-8)4-7(11)9-5/h2-3H,4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKFJMBCHRBJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444630 | |

| Record name | 5-Methoxy-4-aza-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-aza-2-oxindole | |

CAS RN |

178393-14-1 | |

| Record name | 1,3-Dihydro-5-methoxy-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178393-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-4-aza-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)